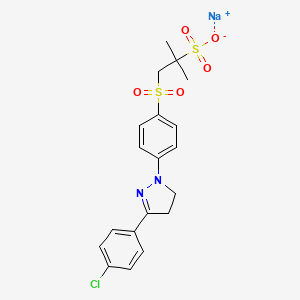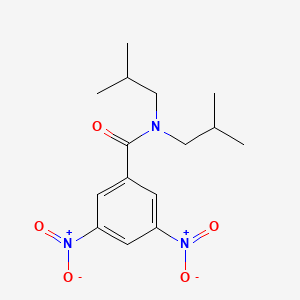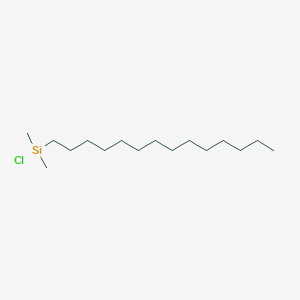
9H-Xanthene-1-acetic acid, 9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthene-1-acetic acid, 9-oxo- is a compound belonging to the xanthone family, characterized by a dibenzo-γ-pyrone framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-1-acetic acid, 9-oxo- can be achieved through several methods. One common approach involves the classical and modified Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride, which produces xanthones in better yield and with shorter reaction times .
Industrial Production Methods: Industrial production methods for 9H-Xanthene-1-acetic acid, 9-oxo- often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave heating to accelerate the reaction process and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Xanthene-1-acetic acid, 9-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of 9H-Xanthene-1-acetic acid, 9-oxo- include ytterbium, palladium, ruthenium, and copper catalysts . Reaction conditions often involve the use of solvents such as dichloromethane and tetrahydrofuran, which are purified to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of 9H-Xanthene-1-acetic acid, 9-oxo- include various substituted xanthones, which exhibit enhanced biological activities. For example, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one has shown potent inhibitory activities against certain cancer cell lines .
Applications De Recherche Scientifique
9H-Xanthene-1-acetic acid, 9-oxo- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other biologically active xanthone derivatives . In biology, it has been studied for its role in modulating calcium signaling and fluid secretion in salivary glands . In medicine, it has shown potential as a vascular disrupting agent targeting tumor blood vessels . Additionally, it has applications in the industry for the development of new pharmaceuticals and chemical products .
Mécanisme D'action
The mechanism of action of 9H-Xanthene-1-acetic acid, 9-oxo- involves its ability to target specific molecular pathways. For instance, it acts as a vascular disrupting agent by increasing the permeability of tumor endothelial cells, which may involve the release of vasoactive mediators such as tumor necrosis factor . This increased permeability allows for better delivery of anticancer treatments to the tumor site.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 9H-Xanthene-1-acetic acid, 9-oxo- include other xanthone derivatives such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and 6,8-dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid . These compounds share the xanthone scaffold but differ in their substituents, leading to variations in their biological activities.
Uniqueness: What sets 9H-Xanthene-1-acetic acid, 9-oxo- apart from other similar compounds is its specific ability to act as a vascular disrupting agent, making it a promising candidate for cancer therapy . Its unique structure and reactivity also contribute to its diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
59292-04-5 |
|---|---|
Formule moléculaire |
C15H10O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-(9-oxoxanthen-1-yl)acetic acid |
InChI |
InChI=1S/C15H10O4/c16-13(17)8-9-4-3-7-12-14(9)15(18)10-5-1-2-6-11(10)19-12/h1-7H,8H2,(H,16,17) |
Clé InChI |
RBRKQSDAFTVFQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



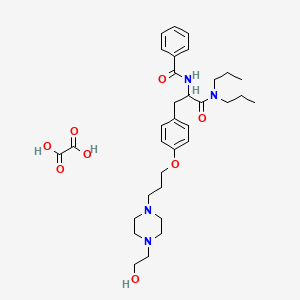
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
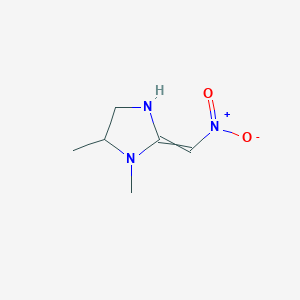
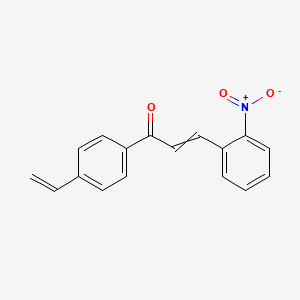
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)

![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
